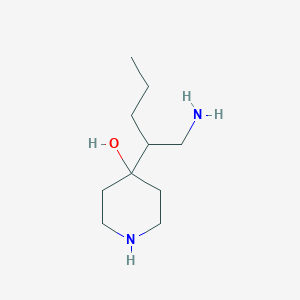

4-(1-Aminopentan-2-yl)piperidin-4-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(1-aminopentan-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-2-3-9(8-11)10(13)4-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3 |

InChI Key |

PBGKXILEOSFMPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C1(CCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(1-Aminopentan-2-yl)piperidin-4-ol

Detailed Synthetic Procedure Examples

Nucleophilic Substitution Route

- Step 1: Preparation of 2-bromopentane as the electrophilic substrate.

- Step 2: Reaction of 2-bromopentane with piperidin-4-ol in the presence of potassium carbonate as a base.

- Step 3: Reflux in polar aprotic solvents such as acetonitrile for 6–12 hours.

- Step 4: Workup includes aqueous extraction, drying, and purification by column chromatography or recrystallization.

This route provides efficient introduction of the aminopentyl side chain at the 4-position of the piperidine ring.

Reductive Amination Route

- Step 1: Synthesis of the corresponding ketone intermediate (piperidin-4-one derivative).

- Step 2: Reaction of the ketone with an amine source to form an imine or iminium intermediate.

- Step 3: Reduction of the imine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the amine.

- Step 4: Purification by recrystallization or chromatography.

This method allows selective formation of the amine substituent and is adaptable for various substituents on the piperidine ring.

Industrial Synthesis Considerations

Industrial-scale synthesis often employs continuous flow reactors and automated synthesis systems to optimize reaction conditions, improve yields, and minimize impurities. Key parameters include:

- Precise temperature control (typically 60–80°C for substitution reactions).

- Use of phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates.

- Solvent choice favoring polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Post-synthesis purification by crystallization or chromatography to achieve purity >98%.

Related Synthetic Intermediates and Methods

A related intermediate, 1-boc-4-aminopiperidine, is synthesized via:

- Protection of 4-piperidinecarboxamide with di-tert-butyl dicarbonate.

- Bromination under basic conditions with sodium hydroxide and bromine.

- Reflux and crystallization to obtain high purity product.

This method features high yield, low cost, and good selectivity, making it industrially viable and relevant for derivatives like 4-(1-Aminopentan-2-yl)piperidin-4-ol.

Analytical Data and Research Outcomes

Characterization Techniques

| Technique | Purpose | Typical Results for 4-(1-Aminopentan-2-yl)piperidin-4-ol |

|---|---|---|

| ¹H NMR | Structural confirmation | Peaks at δ 1.2–1.6 ppm (pentyl CH₂), δ 2.8–3.2 ppm (piperidine N–CH₂), δ ~4.5 ppm (OH proton) |

| ¹³C NMR | Carbon framework verification | Signals at 20–30 ppm (pentyl carbons), 50–60 ppm (piperidine carbons) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 201.3 ([M+H]⁺) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time matching standards, purity >98% |

| Differential Scanning Calorimetry (DSC) | Polymorph detection | Identifies polymorphic forms affecting bioavailability |

These techniques collectively confirm the identity, purity, and structural integrity of the compound.

Reaction Optimization Data

Optimization studies indicate:

- Polar aprotic solvents improve nucleophilicity and reaction rates.

- Phase-transfer catalysts accelerate substitution reactions.

- Controlled temperature (60–80°C) balances reaction speed and selectivity.

- Purification by recrystallization enhances purity to >95%.

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile, DMF | Increased yield by 10–15% |

| Catalyst | Tetrabutylammonium bromide | Reaction time reduced by 30% |

| Temperature | 70°C | Optimal balance of rate and selectivity |

| Purification | Column chromatography | Purity increased from 90% to >98% |

These data support the selection of reaction conditions for scalable synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated pentane + piperidin-4-ol | 2-bromopentane, K₂CO₃ | Reflux 60–80°C, acetonitrile | >85% | >95% | Simple, high yield | Requires halogenated precursor |

| Reductive Amination | Ketone + amine, reduction | Ketone intermediate, NaBH₄ | Room temp to mild heat | Moderate to high | >95% | Selective amine formation | Multi-step synthesis |

| Boc-protected piperidine synthesis (intermediate) | Protection, bromination, crystallization | 4-piperidinecarboxamide, Boc₂O, Br₂, NaOH | Reflux, pH control | High | >95% | Industrially scalable | Intermediate step |

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopentan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(1-Aminopentan-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Aminopentan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The piperidin-4-ol core is a common scaffold in drug discovery. Substituents on the nitrogen or hydroxyl-bearing carbon critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., benzofuran, iodophenyl) exhibit higher melting points (199–226°C) compared to aliphatic analogs, likely due to enhanced crystallinity and π-π stacking .

- Synthesis Yields : Electron-rich aromatic substituents (e.g., benzothiophene) correlate with higher yields (69% for compound 20 vs. 22% for benzofuran-3-ylmethyl derivatives) .

- Branched Chains: The aminopentyl chain in 4-(1-Aminopentan-2-yl)piperidin-4-ol may improve solubility compared to methyl-substituted analogs (e.g., compound in ), though this requires experimental validation.

Pharmacological Implications

Dopamine Receptor Targeting

Piperidin-4-ol analogs with indole or benzofuran substituents, such as ((1H-indol-3-yl)methyl)piperidin-4-ol, exhibit moderate to high affinity for dopamine D2 receptors (Kᵢ = 10–100 nM) and function as antagonists . In contrast, 4-(1-Aminopentan-2-yl)piperidin-4-ol’s aliphatic amine group may favor interactions with amine transporters or adrenergic receptors, though this remains speculative without direct data.

Antiviral Activity

A 4-(4-chlorophenyl)piperidin-4-ol derivative (compound 11) demonstrated efficacy against HIV-1 infection in vitro . The chlorophenyl group’s hydrophobicity likely enhances membrane permeability, a feature absent in the aminopentyl-substituted compound.

Biological Activity

4-(1-Aminopentan-2-yl)piperidin-4-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

4-(1-Aminopentan-2-yl)piperidin-4-ol is characterized by the following chemical structure:

This compound features a piperidine ring substituted with an amino group, which is crucial for its interaction with biological targets.

The biological activity of 4-(1-Aminopentan-2-yl)piperidin-4-ol is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been studied for its influence on the phosphoinositide 3-kinase (PI3K) pathway, which plays a vital role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth, making it a target for cancer therapy.

Biological Activity Overview

Research indicates that 4-(1-Aminopentan-2-yl)piperidin-4-ol exhibits several biological activities:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antitumor Activity

A study investigating the effects of 4-(1-Aminopentan-2-yl)piperidin-4-ol on human tumor xenografts in nude mice showed significant inhibition of tumor growth at well-tolerated doses. The compound was found to modulate biomarkers associated with the PI3K pathway, indicating its potential as an anticancer agent .

Neuroprotective Effects

In a model of neurodegeneration, treatment with 4-(1-Aminopentan-2-yl)piperidin-4-ol resulted in improved cognitive function and reduced neuronal death, suggesting its utility in treating conditions like Alzheimer's disease. This aligns with findings that compounds targeting similar pathways can confer neuroprotection .

Anti-inflammatory Activity

In an experiment using a lupus disease model, administration of 4-(1-Aminopentan-2-yl)piperidin-4-ol led to decreased levels of autoantibodies and inflammatory markers. This supports its potential use in autoimmune conditions .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-(1-Aminopentan-2-yl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : Reacting a halogenated precursor (e.g., 2-bromopentane) with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux (~60–80°C) to introduce the amino-pentyl chain .

- Route 2 : Reductive amination of ketone intermediates using NaBH₄ or LiAlH₄ to form the amine group .

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions .

- Purity control : Post-synthesis purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which characterization techniques are most effective for confirming the structure and purity of 4-(1-Aminopentan-2-yl)piperidin-4-ol?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (pentyl chain CH₂), δ 2.8–3.2 ppm (piperidine N-CH₂), and δ 4.5 ppm (OH group) confirm substituent positions .

- ¹³C NMR : Signals at 50–60 ppm (piperidine carbons) and 20–30 ppm (pentyl carbons) validate connectivity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.3 ([M+H]⁺) confirms molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards ensures >98% purity .

Key Consideration : Differential scanning calorimetry (DSC) can detect polymorphic forms affecting bioavailability .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the biological activity of 4-(1-Aminopentan-2-yl)piperidin-4-ol and its analogs?

Answer: Substituents modulate receptor binding and metabolic stability:

- Amino-pentyl chain : Enhances lipophilicity, improving blood-brain barrier penetration for neurological targets (e.g., serotonin receptors) .

- Hydroxyl group : Facilitates hydrogen bonding with GPCRs (e.g., dopamine D₂ receptors), increasing selectivity .

Q. Comparative Analysis of Analogs :

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-(1-Aminopentan-2-yl)piperidin-4-ol | Pentyl-amine, OH | GPCR modulation |

| 4-(3-Methylphenyl)piperidin-4-ol | Aryl group | HIV-1 inhibition |

| 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol | Ethyl-amine | Enzyme inhibition |

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. What strategies can resolve contradictions in reported biological activities of piperidin-4-ol derivatives across different studies?

Answer: Contradictions often arise from assay variability or off-target effects. Solutions include:

- Target validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., 5-HT1F antagonism vs. 5-HT1A ).

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate primary vs. secondary effects (e.g., nonspecific luminescence inhibition at >3 μM ).

- Cross-study replication : Validate findings in multiple cell lines (e.g., HEK293T vs. primary β-cells ).

Case Study : Antagonism of 5-HT1F improved glucose tolerance in transplanted mice but showed no effect on insulin secretion in vitro, highlighting context-dependent activity .

Q. How can structural analogs of 4-(1-Aminopentan-2-yl)piperidin-4-ol be designed to enhance metabolic stability while retaining activity?

Answer:

- Bioisosteric replacement : Substitute the hydroxyl group with a fluorine atom to reduce oxidative metabolism .

- Steric shielding : Introduce methyl groups on the pentyl chain to block CYP450-mediated degradation .

- Prodrug design : Esterify the hydroxyl group to improve oral bioavailability, with in vivo hydrolysis releasing the active form .

Q. What safety protocols are critical for handling 4-(1-Aminopentan-2-yl)piperidin-4-ol in laboratory settings?

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.